ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA in the brain.
Mechanism of Action
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function. In addition, this compound has been shown to increase the expression of GABA receptors in the brain, which can enhance the effects of GABA.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate in lab experiments is that it is a highly selective inhibitor of GABA transaminase, which means that it does not have significant off-target effects. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to obtain pure samples for experimentation.
Future Directions
There are a number of potential future directions for research on ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate. One area of focus is exploring its potential therapeutic applications in the treatment of other neurological disorders, such as anxiety, depression, and schizophrenia. Additionally, researchers may continue to investigate the biochemical and physiological effects of this compound in the brain, in order to better understand its mechanism of action and potential therapeutic benefits.
Synthesis Methods
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One commonly used method involves the reaction of ethyl 4-piperidinecarboxylate with cyclopentyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure this compound.
Scientific Research Applications
Ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. Studies have shown that this compound can increase the levels of GABA in the brain, which can help to reduce seizures and improve cognitive function in patients with epilepsy.
properties
IUPAC Name |
ethyl 1-(cyclopentylcarbamothioyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-2-18-13(17)11-7-9-16(10-8-11)14(19)15-12-5-3-4-6-12/h11-12H,2-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGGVQRHBLPOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.